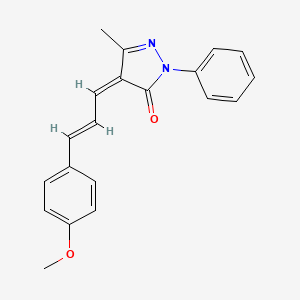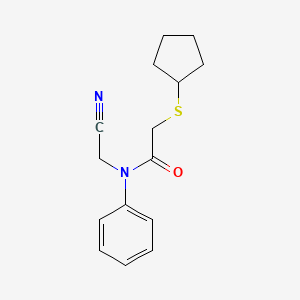
2,4,5-Trichlorbenzoylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trichlorobenzoyl chloride is a chemical compound that is closely related to various chlorinated benzene derivatives. While the provided papers do not directly discuss 2,4,5-trichlorobenzoyl chloride, they do mention compounds with similar structures or functionalities, such as chlorinated benzene rings and benzoyl chloride derivatives. For instance, the synthesis of 4-chlorobenzoate involves the use of 4-chlorobenzoyl chloride, indicating the reactivity of such compounds in condensation reactions .
Synthesis Analysis
The synthesis of chlorinated benzene derivatives can be complex, involving multiple steps and reagents. For example, the synthesis of polystannylated benzene derivatives from tetrabromobenzene and their subsequent conversion to chloromercurio benzenes demonstrates the chemical transformations that chlorinated benzenes can undergo . Similarly, the use of tetrachlorobenzo[d][1,3,2]dioxaborole as a catalyst for amide condensation suggests that chlorinated benzene compounds can play a role in facilitating chemical reactions .
Molecular Structure Analysis
The molecular structure of chlorinated benzene derivatives is characterized by the presence of chlorine atoms attached to the benzene ring, which can influence the geometry and electronic properties of the molecule. For instance, the molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride determined by X-ray diffraction shows a planar benzene ring with a dihedral angle between the benzene ring and the sulfonyl chloride group . This indicates that the substitution pattern of chlorine atoms can significantly affect the overall molecular conformation.
Chemical Reactions Analysis
Chlorinated benzene derivatives are known to participate in various chemical reactions. The papers provided discuss the use of chlorinated benzene compounds as catalysts and reactants in different chemical transformations. For example, the catalytic activity of tetrachlorobenzo[d][1,3,2]dioxaborole in amide condensation reactions highlights the potential of chlorinated benzene derivatives to influence reaction mechanisms and outcomes . Additionally, the conversion of polystannylated benzene derivatives to chloromercurio benzenes showcases the reactivity of these compounds with heavy metal salts .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzene derivatives are determined by their molecular structure and the presence of chlorine atoms. The crystal structure analysis of chlorinated benzene compounds, such as the one performed for 2,4,5-trichlorobenzenesulfonyl chloride, provides insights into their density, crystal system, and space group, which are important for understanding their behavior in solid-state and their potential applications . The spectral properties of these compounds, as discussed for the chloromercurio benzenes, are also crucial for their identification and characterization .
Wissenschaftliche Forschungsanwendungen
Regioselektives Veresterungsreagenz für die Gaschromatographie-Massenspektrometrie (GC-MS)
2,4,5-Trichlorbenzoylchlorid wird als hochwirksames, regioselektives Veresterungsreagenz für die GC-MS verwendet . Es ist in der Lage, die Carboxylgruppe selektiv in ein Reaktionszentrum umzuwandeln, d. h. in ein Anhydrid, dessen weitere Reaktion durch einzigartige sterische und elektronische Effekte des Reagenzes zu einer nahezu vollständigen Bildung der gewünschten Ester führte .
Chirale Derivatisierung von Hydroxycarbonsäuren
Diese Verbindung wird zur chiralen Trennung von Hydroxycarbonsäuren mittels GC-MS unter Verwendung nicht-chiraler Säulen verwendet . Dies ist besonders wichtig für die Produktion und Analyse in industriellen Bereichen wie Pharmazie, Pestizide, Lebensmittelzusatzstoffe und Duftstoffe .
Herstellung von γ-Lacton und δ-Lacton
This compound wird bei der Herstellung von γ-Lacton und δ-Lacton verwendet . Diese Verbindungen sind wichtige Zwischenprodukte in verschiedenen chemischen Reaktionen.
Synthese von aliphatischen aromatischen Anhydriden
Diese Verbindung wird bei der Synthese von aliphatischen aromatischen Anhydriden verwendet . Diese Anhydride werden in einer Vielzahl von chemischen Reaktionen und industriellen Prozessen verwendet.
Synthese von amphiphilem Hyaluronan
This compound wird bei der Synthese von amphiphilem Hyaluronan verwendet . Amphiphile Hyaluronane haben potenzielle Anwendungen in der Wirkstoffabgabe und Gewebezüchtung.
Synthese von Angelatestern
Diese Verbindung wird bei der Synthese von Angelatestern verwendet . Angelatester haben aufgrund ihres angenehmen Geruchs potenzielle Anwendungen in der Parfümindustrie.
Synthese von Spongistatin 1 und Spongistatin 2
This compound wird bei der Synthese sowohl von Spongistatin 1 als auch von Spongistatin 2 verwendet . Diese Verbindungen haben eine potente Antikrebsaktivität gezeigt.
Herstellung von großringigen Lactonen
Diese Verbindung wird bei der Herstellung von großringigen Lactonen verwendet . Diese Lactone werden in einer Vielzahl von chemischen Reaktionen und industriellen Prozessen verwendet.
Wirkmechanismus
Target of Action
2,4,5-Trichlorobenzoyl Chloride is primarily used as a reagent in organic synthesis . Its primary targets are the molecules it reacts with in these synthetic processes. For example, it is used in the Yamaguchi esterification process, where it interacts with carboxylic acids and alcohols to form esters .
Mode of Action
In the Yamaguchi esterification process, 2,4,5-Trichlorobenzoyl Chloride acts as an acylating agent . It reacts with a carboxylic acid to form a mixed anhydride intermediate. This intermediate then reacts with an alcohol to form the desired ester, releasing a molecule of 2,4,5-Trichlorobenzoic acid as a byproduct .
Biochemical Pathways
As a synthetic reagent, 2,4,5-Trichlorobenzoyl Chloride doesn’t directly participate in any biochemical pathways. For instance, it has been used in the synthesis of pyrazinamide analogues, which have shown activity against Mycobacterium tuberculosis .
Result of Action
The primary result of 2,4,5-Trichlorobenzoyl Chloride’s action is the formation of esters from carboxylic acids and alcohols in the Yamaguchi esterification process . These esters can be used as intermediates in the synthesis of a wide variety of organic compounds, including pharmaceuticals and biologically active molecules .
Action Environment
The action of 2,4,5-Trichlorobenzoyl Chloride is influenced by various environmental factors. For instance, it is moisture-sensitive and can react with water to form 2,4,5-Trichlorobenzoic acid . Therefore, it must be stored and used under dry conditions . The temperature and solvent used in the reaction can also affect its reactivity and the yield of the esterification process .
Safety and Hazards
2,4,5-Trichlorobenzoyl Chloride is classified as an irritant and is moisture sensitive . It is incompatible with strong bases . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Relevant Papers The compound has been discussed in various papers. For instance, it was first prepared by Yamaguchi from 2,4,6-trichloroaniline . Another paper discusses its use in the synthesis of pyrazinamide analogues .
Biochemische Analyse
Biochemical Properties
The biochemical properties and interactions of 2,4,5-Trichlorobenzoyl Chloride are not well-documented in the literature. It is known that chlorinated aromatic compounds can participate in a variety of biochemical reactions, often acting as electrophiles. They can interact with various biomolecules, including enzymes and proteins, through mechanisms such as nucleophilic substitution or oxidation .
Cellular Effects
It is known that chlorinated compounds can cause cellular damage and disrupt cellular processes . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that chlorinated compounds can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that chlorinated compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that chlorinated compounds can have toxic or adverse effects at high doses .
Metabolic Pathways
Chlorinated compounds can interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that chlorinated compounds can interact with various transporters or binding proteins .
Subcellular Localization
It is known that chlorinated compounds can be directed to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2,4,5-trichlorobenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl4O/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONFTDXNVIOQBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2500658.png)
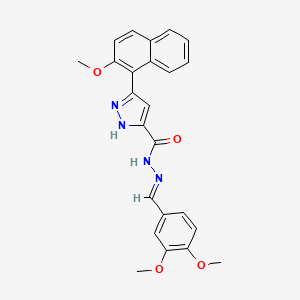

![N-(3-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500661.png)
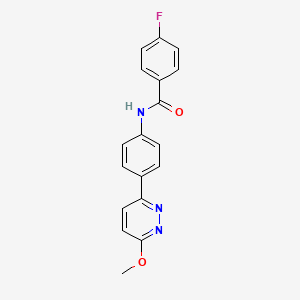
![7-bromo-5-phenyl-4-[2-(pyrrolidin-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2500663.png)

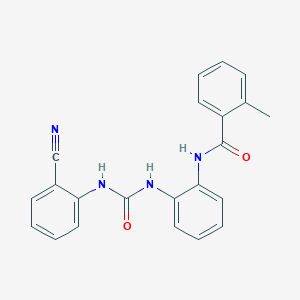
![N-(2,4-dimethylphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2500670.png)
![1-[(2-amino-2-oxoethyl)thio]-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500673.png)

![3-(3-Fluorophenyl)-6-(methylthio)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500675.png)
